molecular formula C16H20O4 B14807408 2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14807408
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H20O4 It is a derivative of cyclohexane carboxylic acid, featuring a methoxyphenyl group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane carboxylic acid with 2-methoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and oxidation, to yield the desired product. Common reagents used in this synthesis include strong acids or bases to catalyze the reaction and oxidizing agents to facilitate the formation of the oxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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